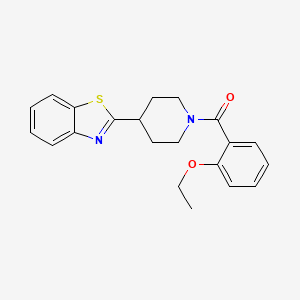![molecular formula C22H18FN5O2S B11295492 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11295492.png)
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pteridine core, which is a bicyclic heterocycle, and is functionalized with fluorophenyl, sulfanyl, and acetamide groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the pteridine core.
Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pteridine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like nitronium ion (NO2+), sulfonyl chloride (SO2Cl).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and biological pathways involving pteridine derivatives.
Medicine: Potential therapeutic applications due to its unique functional groups, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pteridine core can mimic natural substrates of certain enzymes, allowing the compound to inhibit or modulate enzyme activity. The fluorophenyl and sulfanyl groups can enhance binding affinity and specificity to the target enzymes or receptors. The acetamide group may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its combination of a pteridine core with fluorophenyl, sulfanyl, and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18FN5O2S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18FN5O2S/c1-14-2-8-17(9-3-14)26-18(29)13-31-22-27-20-19(24-10-11-25-20)21(30)28(22)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,26,29) |
InChI Key |
FAKIAOGAXAARIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11295412.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11295413.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11295414.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11295417.png)
![2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11295424.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11295427.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11295428.png)

![N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11295439.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline](/img/structure/B11295442.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11295449.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11295471.png)
![N'-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide](/img/structure/B11295482.png)

